molecular formula C19H18BrNO4 B14311739 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one CAS No. 112570-77-1

1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one

Cat. No.: B14311739
CAS No.: 112570-77-1
M. Wt: 404.3 g/mol
InChI Key: JFAZGOYIOSCPBJ-UHFFFAOYSA-N
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Description

1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one is a complex organic compound that features a brominated aromatic ring and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Methoxylation: The addition of methoxy groups to the aromatic ring, which can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Isoquinoline Formation: The construction of the isoquinoline core, which may involve cyclization reactions and the use of catalysts to facilitate the formation of the heterocyclic structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the brominated position, where nucleophiles such as amines or thiols replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Reduced isoquinoline derivatives.

    Substitution: Amino or thio-substituted isoquinoline derivatives.

Scientific Research Applications

1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

1-[(2-Bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8(2H)-one can be compared with other similar compounds, such as:

    4-Bromo-3,5-dimethoxyamphetamine: A psychedelic drug with a similar brominated and methoxylated aromatic structure.

    2-Bromo-3,4-dimethoxybenzaldehyde: A simpler compound with similar functional groups but lacking the isoquinoline core.

Uniqueness: The presence of the isoquinoline core in this compound distinguishes it from other similar compounds, providing unique chemical and biological properties.

Properties

CAS No.

112570-77-1

Molecular Formula

C19H18BrNO4

Molecular Weight

404.3 g/mol

IUPAC Name

1-[(2-bromo-3,4-dimethoxyphenyl)methyl]-7-methoxyisoquinolin-8-ol

InChI

InChI=1S/C19H18BrNO4/c1-23-14-6-4-11-8-9-21-13(16(11)18(14)22)10-12-5-7-15(24-2)19(25-3)17(12)20/h4-9,22H,10H2,1-3H3

InChI Key

JFAZGOYIOSCPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=CN=C2CC3=C(C(=C(C=C3)OC)OC)Br)O

Origin of Product

United States

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